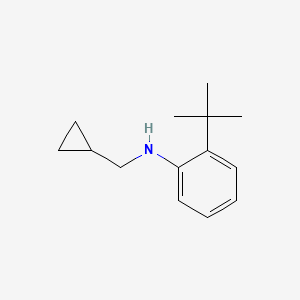

2-tert-butyl-N-(cyclopropylmethyl)aniline

CAS No.:

Cat. No.: VC17802567

Molecular Formula: C14H21N

Molecular Weight: 203.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H21N |

|---|---|

| Molecular Weight | 203.32 g/mol |

| IUPAC Name | 2-tert-butyl-N-(cyclopropylmethyl)aniline |

| Standard InChI | InChI=1S/C14H21N/c1-14(2,3)12-6-4-5-7-13(12)15-10-11-8-9-11/h4-7,11,15H,8-10H2,1-3H3 |

| Standard InChI Key | VABGPVQXRJWJCX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=CC=CC=C1NCC2CC2 |

Introduction

2-tert-butyl-N-(cyclopropylmethyl)aniline is an organic compound belonging to the class of amines. It is characterized by the presence of a tert-butyl group and a cyclopropylmethyl substituent attached to an aniline backbone, giving it unique structural and chemical properties. This compound holds potential applications in pharmaceuticals, organic synthesis, and material sciences due to its distinctive reactivity and steric effects.

Molecular Formula

The molecular formula of 2-tert-butyl-N-(cyclopropylmethyl)aniline is C14H21N.

Structural Features

-

Aniline Backbone: The core structure is derived from aniline, which provides the primary amine functionality.

-

tert-Butyl Group: A bulky alkyl group attached at the second position of the aromatic ring, contributing steric hindrance and stability.

-

Cyclopropylmethyl Substituent: A small cyclic alkyl group linked to the nitrogen atom, enhancing its chemical versatility.

Synthesis Pathways

The synthesis of 2-tert-butyl-N-(cyclopropylmethyl)aniline typically involves:

-

Starting Materials:

-

Aniline or its derivatives.

-

tert-Butyl halides for introducing the tert-butyl group.

-

Cyclopropylmethyl halides for attaching the cyclopropylmethyl substituent.

-

-

Reaction Steps:

-

Step 1: Alkylation of aniline using tert-butyl halides under basic conditions to attach the tert-butyl group.

-

Step 2: Subsequent alkylation of the resulting intermediate with cyclopropylmethyl halides facilitated by a base or catalyst.

-

-

Purification:

-

Recrystallization or chromatographic techniques are used to isolate the pure compound.

-

This method ensures high yields and purity while minimizing side reactions.

Pharmaceuticals

Preliminary studies suggest that compounds with similar structures exhibit pharmacological activities, including:

-

Potential as enzyme inhibitors.

-

Interaction with biological targets such as proteins, which could influence therapeutic pathways.

Organic Synthesis

The compound serves as a precursor for synthesizing derivatives with tailored functionalities, making it valuable in creating advanced materials or bioactive molecules.

Comparison with Related Compounds

To understand the uniqueness of 2-tert-butyl-N-(cyclopropylmethyl)aniline, a comparison with structurally similar compounds is provided:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chloro-N-(cyclopropylmethyl)aniline | Contains a chlorine atom instead of a tert-butyl group | Different reactivity due to halogen substitution |

| N-(Cyclopropylmethyl)aniline | Lacks the tert-butyl group | Simpler structure but retains cyclopropylmethyl |

| 2-Methyl-N-(cyclopropylmethyl)aniline | Contains a methyl group instead of tert-butyl | Reduced steric hindrance compared to tert-butyl |

The combination of steric bulk from the tert-butyl group and cyclic rigidity from the cyclopropylmethyl substituent makes this compound chemically distinct.

Research Insights

Studies on compounds with similar frameworks have revealed:

-

Enhanced binding affinities to certain enzymes and receptors.

-

Potential use in drug development due to favorable interaction profiles with biological molecules.

-

Utility in designing derivatives for specific applications in medicinal chemistry.

Further research is required to fully explore its biological activity and industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume